molecular formula C7H6ClN3 B13703342 7-Chloro-6-methylimidazo[1,2-a]pyrimidine

7-Chloro-6-methylimidazo[1,2-a]pyrimidine

Cat. No.: B13703342
M. Wt: 167.59 g/mol
InChI Key: CSIVNBVVTJUFPA-UHFFFAOYSA-N
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Description

7-Chloro-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methyl group at the 6th position of the imidazo[1,2-a]pyrimidine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyrimidine ring system. The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a polar solvent like ethanol or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-6-methylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but with a nitrogen atom at a different position.

    Imidazo[1,2-a]pyrimidine: Compounds with different substituents at various positions.

Uniqueness

7-Chloro-6-methylimidazo[1,2-a]pyrimidine is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and scientific research.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-6-methylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-7(11)10-6(5)8/h2-4H,1H3

InChI Key

CSIVNBVVTJUFPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C2N=C1Cl

Origin of Product

United States

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